3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid
Beschreibung
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid (CAS: 881044-58-2) is a sulfonylated benzo[1,4]dioxine derivative with the molecular formula C₁₁H₁₂O₆S and a molar mass of 272.27 g/mol . The core structure consists of a 2,3-dihydro-benzo[1,4]dioxine ring (a bicyclic ether system) linked to a sulfonyl (-SO₂-) group, which is further connected to a propionic acid (-CH₂CH₂COOH) chain. This compound is classified as an irritant and is primarily utilized in research settings as a synthetic intermediate or precursor for pharmacologically active molecules .
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6S/c12-11(13)3-6-18(14,15)8-1-2-9-10(7-8)17-5-4-16-9/h1-2,7H,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGMOZNASWJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid typically involves the following steps:
Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydro-benzo[1,4]dioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions.
Attachment of the Propionic Acid Moiety: The final step involves the reaction of the sulfonylated dioxine ring with a propionic acid derivative, typically using esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid has several applications in scientific research:
- Industry
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biologische Aktivität
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid
- Molecular Formula : C₁₁H₁₂O₆S
- Molecular Weight : 272.28 g/mol
- CAS Number : 1132-61-2
Antiplatelet Activity
Recent studies have identified related compounds within the same chemical family as potent antagonists for protease-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and aggregation. For instance, derivatives of 2,3-dihydro[1,4]dioxino[2,3-g]benzofuran exhibited significant in vitro antiplatelet activity with IC₅₀ values of 26.13 nM and 14.26 nM for specific isomers . This suggests that this compound may also exhibit similar antiplatelet effects.
Cytotoxicity and Antimicrobial Properties
The compound's structural features indicate potential cytotoxic and antimicrobial properties. Studies on related sulfonyl compounds have shown activity against various bacterial strains, suggesting that this compound could be explored for its antimicrobial efficacy as well .
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors involved in disease processes. For instance, the inhibition of sortase A in bacteria has been identified as a promising target for antibiotic development . The sulfonyl group in the structure may facilitate interactions with active sites of these targets.
Case Studies and Research Findings
- Antiplatelet Activity Study :
- Antimicrobial Efficacy :
Data Table: Biological Activity Overview
| Property | Result |
|---|---|
| Antiplatelet IC₅₀ | 14.26 nM (for related isomer) |
| Antimicrobial Activity | Effective against S. aureus |
| Cytotoxicity | Low toxicity to human cells |
| Mechanism | Inhibition of PAR4/sortase A |
Vergleich Mit ähnlichen Verbindungen
Functional Group Variations
Sulfonyl vs. In contrast, the sulfonamide derivative (CAS 216985-67-0) introduces a nitrogen bridge (-NHSO₂-), which may improve binding to biological targets like carbonic anhydrases or proteases .
Presence of Thiazolidinone Core: Compound 9m () incorporates a thiazolidinone ring, a scaffold known for antimicrobial and antitumor activity. Its higher molecular weight (523.60 g/mol) and decomposition temperature (170–243°C) suggest greater thermal stability compared to the target compound .
Physicochemical Properties
However, the lack of melting point data for the target compound limits direct comparisons.
Acid Strength :
- The propionic acid moiety in all analogs confers moderate acidity (pKa ~4.8), facilitating salt formation for improved solubility in formulation development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
